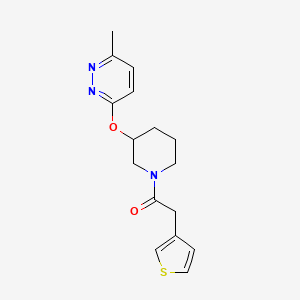

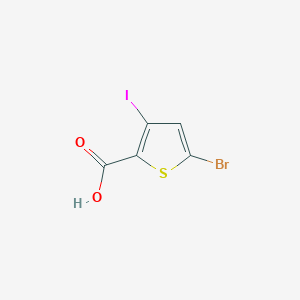

![molecular formula C16H16N6O2 B2820897 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904141-11-2](/img/structure/B2820897.png)

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrimidine ring, and a morpholine ring . Benzimidazole is a type of organic compound that’s a heterocyclic aromatic compound. It’s a 5-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole compounds are generally synthesized via the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The presence of a pyrimidine ring suggests a possible route via condensation of a suitable diamine with a dicarbonyl compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, pyrimidine, and morpholine rings. Benzimidazoles are known to exhibit a broad range of chemical and biological properties .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Targeted Tyrosine Kinase Inhibitors (TKIs): The compound’s structure suggests potential as a targeted tyrosine kinase inhibitor. Researchers have synthesized novel derivatives with the motif (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide . These compounds could be explored further for their efficacy against specific kinases implicated in diseases like cancer.

Organic Synthesis

Formation of C–N Bonds: A versatile method allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone by reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . This reaction pathway provides access to C–N bond formation, which is valuable in organic synthesis.

Materials Science

Fluorinated (Benzo[d]imidazol-2-yl)methanols: Practically significant materials derived from (benzo[d]imidazol-2-yl)methanols include:

Biological Studies

Quorum Sensing Inhibition: The compound’s structural features may allow it to interfere with bacterial quorum sensing pathways. For instance, blocking the AQ signal reception at the level of PqsR could reduce transcription of pqsA-lux genes, impacting bacterial luminescence .

Mécanisme D'action

Target of Action

The primary target of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is CK1δ , a member of the casein kinase 1 (CK1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The CK1 family is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . This inhibition leads to changes in the phosphorylation status of CK1δ substrates, affecting various cellular processes .

Biochemical Pathways

The inhibition of CK1δ by N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact multiple pathways, including the Wnt signaling pathway, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The result of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide’s action is the inhibition of CK1δ activity, leading to changes in the phosphorylation status of its substrates . This can affect various cellular processes, potentially leading to the inhibition of tumor cell line proliferation .

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(21-16-19-11-3-1-2-4-12(11)20-16)13-9-14(18-10-17-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZCFSRCVCCQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

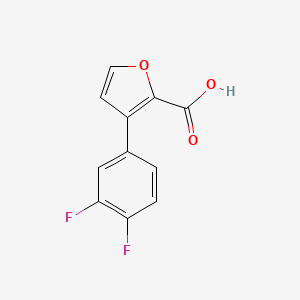

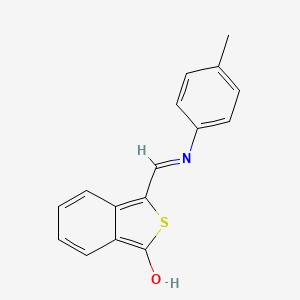

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

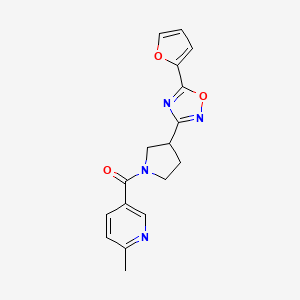

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

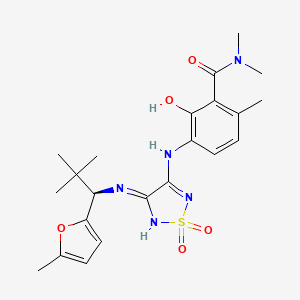

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)